1-cyclopentyl-5-ethynyl-1H-pyrazole 1-cyclopentyl-5-ethynyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18077605
InChI: InChI=1S/C10H12N2/c1-2-9-7-8-11-12(9)10-5-3-4-6-10/h1,7-8,10H,3-6H2
SMILES:
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

1-cyclopentyl-5-ethynyl-1H-pyrazole

CAS No.:

Cat. No.: VC18077605

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopentyl-5-ethynyl-1H-pyrazole -

Specification

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name 1-cyclopentyl-5-ethynylpyrazole
Standard InChI InChI=1S/C10H12N2/c1-2-9-7-8-11-12(9)10-5-3-4-6-10/h1,7-8,10H,3-6H2
Standard InChI Key GFPVSTDQRQOTDL-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC=NN1C2CCCC2

Introduction

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 1-cyclopentyl-5-ethynyl-1H-pyrazole typically involves multi-step reactions. A common approach includes cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functionalization at the 5-position . For example:

  • Step 1: Reaction of cyclopentyl hydrazine with ethynyl-containing precursors under reflux conditions.

  • Step 2: Acid-catalyzed cyclization using phosphoric acid (85%) at elevated temperatures (reflux for 6 hours) .

Table 1: Key Synthetic Parameters

Reagent/ConditionRoleYieldReference
Cyclopentyl hydrazineNitrogen source73%
H₃PO₄ (85%)Cyclization catalyst-
Ethynylation agents (e.g., chloroacetonitrile)Ethynyl group introduction60–80%

Physicochemical Properties

  • Molecular Formula: C₁₀H₁₂N₂

  • Molecular Weight: 160.22 g/mol

  • SMILES: C#CC₁=CC=NN1C₂CCCC₂

  • InChI Key: GFPVSTDQRQOTDL-UHFFFAOYSA-N

  • Solubility: Low in water; soluble in organic solvents (e.g., DMSO, ethanol).

The ethynyl group enhances reactivity, enabling participation in Huisgen cycloaddition (click chemistry) and Sonogashira coupling .

ActivityMechanismIC₅₀/EC₅₀Reference
Anticancer (A549 cells)Apoptosis induction3.7 µM
Anti-inflammatoryCOX-2 inhibition<10 µM
AntimicrobialDisruption of cell membranes12.5 mg/L

Insecticidal Applications

Recent studies highlight its efficacy against Aphis fabae, with mortality rates of 85.7% at 12.5 mg/L . The ethynyl group may disrupt insect neural pathways via acetylcholinesterase interaction .

Applications in Medicinal Chemistry

Drug Design

1-Cyclopentyl-5-ethynyl-1H-pyrazole serves as a scaffold for:

  • Anticancer Agents: Derivatives exhibit potent activity against lung (A549) and breast (MCF-7) cancer cells .

  • Antiviral Compounds: Structural analogs inhibit herpes simplex virus (HSV-1) and hepatitis C virus (HCV) .

Heterocyclic Synthesis

The compound undergoes heterocyclization to form imidazo[1,2-b]pyrazoles, which show enhanced bioactivity . For example:

  • Reaction with aldehydes: Forms fused rings with antitumor properties .

  • Nucleophilic substitution: Introduces sulfonamide or carboxamide groups for improved pharmacokinetics .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H, pyrazole-H), 3.85 (m, 1H, cyclopentyl), 2.95 (s, 1H, ethynyl) .

  • MS (ESI+): m/z 161.1 [M+H]+ .

Table 3: Key Spectroscopic Features

TechniqueKey SignalsReference
IRν(C≡C) 2100 cm⁻¹
UV-Visλₘₐₓ 254 nm (π→π*)

Future Directions

  • Optimization of Synthetic Yield: Explore microwave-assisted or flow chemistry to enhance efficiency .

  • Targeted Drug Delivery: Conjugation with nanoparticles to improve bioavailability .

  • Broad-Spectrum Antivirals: Screen against emerging viruses (e.g., SARS-CoV-2 variants) .

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